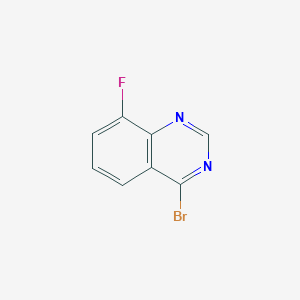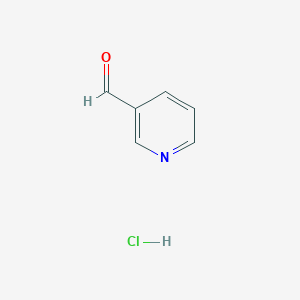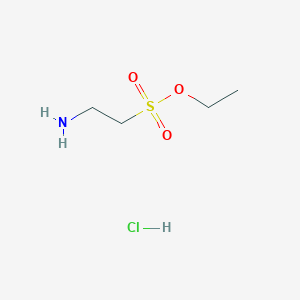
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is a chemical compound with a pyrimidine core structure Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent . The hydrochloride form is obtained by neutralizing the product with ammonia water .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. The use of safer quenching agents and efficient separation techniques are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the pyrimidine ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common in pyrimidine chemistry, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activities.
Industry: Utilized in the production of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, affecting cellular processes. The compound’s structure allows it to bind to active sites on enzymes, blocking their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methyl group.
2,4-Diamino-5-aryl-6-substituted pyrimidines: Variants with different substituents on the pyrimidine ring.
Uniqueness
2,4-Diamino-6-methyl-5-pyrimidinol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group can affect its binding affinity to enzymes and its overall stability .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C5H9ClN4O |
|---|---|
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
2,4-diamino-6-methylpyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C5H8N4O.ClH/c1-2-3(10)4(6)9-5(7)8-2;/h10H,1H3,(H4,6,7,8,9);1H |
Clave InChI |
WICDURBEMOASKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)


